2',3'-Dihydro-2'-hydroxyprotoapigenone
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Overview
Description
2’,3’-Dihydro-2’-hydroxyprotoapigenone is a naturally occurring protoflavonoid found in ferns . This compound belongs to the flavonoid family, which is known for its diverse biological activities and potential therapeutic applications . The molecular formula of 2’,3’-Dihydro-2’-hydroxyprotoapigenone is C15H12O7, and it has a molecular weight of 304.25 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’-Dihydro-2’-hydroxyprotoapigenone typically involves the use of natural sources, such as ferns, where it is naturally present . The extraction process includes solvent extraction followed by purification steps to isolate the compound in its pure form .
Industrial Production Methods: advancements in synthetic biology and chemical engineering may pave the way for large-scale production in the future .
Chemical Reactions Analysis
Types of Reactions: 2’,3’-Dihydro-2’-hydroxyprotoapigenone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Substitution: Substitution reactions often involve nucleophiles such as halides and amines under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
2’,3’-Dihydro-2’-hydroxyprotoapigenone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2’,3’-Dihydro-2’-hydroxyprotoapigenone involves its interaction with cellular targets and pathways. It has been shown to impair centrosomal integrity in tumor cells, leading to cell cycle arrest and apoptosis . The compound’s inhibitory activity is attributed to its ability to interfere with microtubule dynamics and disrupt cellular division .
Comparison with Similar Compounds
2’,3’-Dihydro-2’-hydroxyprotoapigenone is unique among protoflavonoids due to its specific structure and biological activity. Similar compounds include:
Apigenin: A flavonoid with anti-inflammatory and antioxidant properties.
Luteolin: Known for its anti-cancer and neuroprotective effects.
Compared to these compounds, 2’,3’-Dihydro-2’-hydroxyprotoapigenone stands out for its specific inhibitory effects on tumor cell centrosomes .
Properties
Molecular Formula |
C15H12O7 |
---|---|
Molecular Weight |
304.25 g/mol |
IUPAC Name |
2-(1,6-dihydroxy-4-oxocyclohex-2-en-1-yl)-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C15H12O7/c16-7-1-2-15(21,12(20)5-7)13-6-10(19)14-9(18)3-8(17)4-11(14)22-13/h1-4,6,12,17-18,20-21H,5H2 |
InChI Key |
DEEPPBLYKYFFMO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C=CC1=O)(C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O)O |
Origin of Product |
United States |
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